molecular formula C10H9FN2O B8374901 [1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol CAS No. 689250-80-4

[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol

Cat. No. B8374901
CAS RN: 689250-80-4
M. Wt: 192.19 g/mol
InChI Key: CXZFAPBDLKRIAC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide , followed by oxidative aromatization to the corresponding imidazole molecules .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions due to their amphoteric nature, meaning they can act as both acids and bases .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol” are not available in the sources I found.

Mechanism of Action

Imidazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structures and properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, refer to the material safety data sheet (MSDS) of the specific compound .

properties

CAS RN

689250-80-4

Product Name

[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

[3-(4-fluorophenyl)imidazol-4-yl]methanol

InChI

InChI=1S/C10H9FN2O/c11-8-1-3-9(4-2-8)13-7-12-5-10(13)6-14/h1-5,7,14H,6H2

InChI Key

CXZFAPBDLKRIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC=C2CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (9.37 g) in tetrahydrofuran (100 ml) was added dropwise diisobutylaluminum hydride (1.5 mol/l toluene solution, 60 ml) at 0° C. The mixture was stirred at 0° C. for 1 hr., sodium sulfate decahydrate (13.0 g) was added and the mixture was stirred at room temperature for 1 hr. The reaction mixture was filtered, and the organic layer was concentrated to give [1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol (4.10 g, 53%) as crystals. Recrystallization thereof from ethyl acetate-isopropyl ether gave pale-yellow prism crystals. melting point: 96-98° C.
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

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